Product packaging for 7-Cyclopropylisoquinolin-1-ol(Cat. No.:CAS No. 1546724-74-6)

7-Cyclopropylisoquinolin-1-ol

Cat. No.: B1432521
CAS No.: 1546724-74-6
M. Wt: 185.22 g/mol
InChI Key: BZBBPGNPGOCEOC-UHFFFAOYSA-N
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Description

7-Cyclopropylisoquinolin-1-ol is a high-value chemical intermediate primarily of interest in medicinal chemistry and pharmaceutical research. Its core structure makes it a promising scaffold for the development of novel bioactive molecules. Research indicates that isoquinoline derivatives are extensively investigated for their potential interaction with opioid receptors . Specifically, modifications at the 1- and 7- positions of the isoquinoline ring are known to be critical for modulating binding affinity and selectivity at the mu opioid receptor (MOR) . As such, this compound serves as a key precursor in Structure-Activity Relationship (SAR) studies aimed at developing new MOR-selective ligands, which may have applications in pain management and addiction treatment . Beyond opioid research, this compound falls under a class of chemicals with potential applications in other areas, including as a building block for organic synthesis and materials science. Researchers can utilize it to synthesize more complex heterocyclic systems. Available with a certificate of analysis, our product ensures consistent quality for your critical research and development projects. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO B1432521 7-Cyclopropylisoquinolin-1-ol CAS No. 1546724-74-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-cyclopropyl-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-12-11-7-10(8-1-2-8)4-3-9(11)5-6-13-12/h3-8H,1-2H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBBPGNPGOCEOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC3=C(C=C2)C=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 7 Cyclopropylisoquinolin 1 Ol and Analogues

Retrosynthetic Analysis of the 7-Cyclopropylisoquinolin-1-ol Scaffold

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve breaking the bonds that form the isoquinoline (B145761) ring and the bond connecting the cyclopropyl (B3062369) group to the aromatic system.

Two main retrosynthetic pathways can be envisioned:

Pathway A: Disconnection of the Isoquinoline Core. This approach involves first breaking the N1-C8a and C4-C4a bonds of the isoquinoline ring system. This leads to precursors such as a substituted phenethylamine (B48288) or a substituted benzaldehyde (B42025), which already contain the cyclopropyl group. This strategy relies on forming the isoquinoline ring as a key step in the synthesis.

Pathway B: Disconnection of the Cyclopropyl Group. In this alternative strategy, the C-C bond between the cyclopropyl ring and the 7-position of the isoquinoline core is disconnected first. This leads to a 7-halo-isoquinolin-1-ol intermediate and a cyclopropylating agent. This pathway prioritizes the formation of the isoquinoline scaffold followed by the introduction of the cyclopropyl moiety.

These two pathways highlight the main strategic decisions in the synthesis of this compound: whether to begin with a cyclopropyl-substituted aromatic precursor or to introduce the cyclopropyl group at a later stage.

Approaches to Isoquinoline Core Formation

The synthesis of the isoquinoline core is a well-established area of organic chemistry, with several named reactions being particularly relevant.

Bischler-Napieralski Cyclization and Variants

The Bischler-Napieralski reaction is a classic method for the synthesis of 3,4-dihydroisoquinolines, which can then be oxidized to the corresponding isoquinolines. The reaction involves the intramolecular cyclization of a β-phenylethylamide in the presence of a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃).

For the synthesis of a 7-cyclopropyl analogue, this would involve the acylation of a 2-(4-cyclopropylphenyl)ethanamine derivative, followed by acid-catalyzed cyclization. The resulting dihydroisoquinoline can then be oxidized to the isoquinoline. A key consideration for this method is the potential for the cyclization to occur at either the ortho or para position to the ethylamine (B1201723) substituent on the benzene (B151609) ring.

Pomeranz-Fritsch Cyclization

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal. This intermediate is formed by the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine.

To apply this to the synthesis of this compound, 4-cyclopropylbenzaldehyde (B1279468) would be a suitable starting material. Condensation with a 2,2-dialkoxyethylamine would yield the necessary Schiff base, which upon treatment with a strong acid, would cyclize to form the 7-cyclopropylisoquinoline skeleton. The isoquinolin-1-ol can then be obtained through appropriate functional group transformations.

Palladium-Catalyzed Cyclization Reactions

Modern synthetic methods often employ palladium catalysis to achieve efficient and regioselective bond formations. Palladium-catalyzed intramolecular C-H activation or cross-coupling reactions can be utilized to construct the isoquinolin-1-one core.

One such approach involves the cyclization of an N-acyl-2-bromo-phenethylamine derivative. Intramolecular Heck reaction or a Buchwald-Hartwig amination-type cyclization could be employed to form the heterocyclic ring. For the synthesis of the target molecule, a starting material such as N-acyl-2-bromo-4-cyclopropylphenethylamine would be required.

Other Cycloaddition and Condensation Methods

Other methods for constructing the isoquinoline nucleus include various cycloaddition and condensation reactions. For instance, the reaction of an o-alkynylbenzaldehyde with an amine can lead to the formation of the isoquinoline ring system. Directed ortho-metalation (DoM) of benzamides followed by reaction with an appropriate electrophile and subsequent cyclization can also provide access to the isoquinolin-1-one scaffold. These methods offer alternative strategies that may be advantageous depending on the availability of starting materials and the desired substitution pattern.

Introduction of the Cyclopropyl Moiety

The introduction of the cyclopropyl group can be achieved either by starting with a commercially available cyclopropyl-substituted precursor or by attaching the cyclopropyl group to a pre-formed aromatic ring.

One of the most versatile methods for forming carbon-carbon bonds on aromatic rings is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction couples an organoboron compound with an organic halide. To synthesize this compound, a 7-bromo or 7-triflyloxy-isoquinolin-1-ol could be coupled with cyclopropylboronic acid or a cyclopropyltrifluoroborate (B8364958) salt. This approach is highly functional group tolerant, making it suitable for late-stage functionalization.

Below is an interactive data table summarizing typical conditions for a Suzuki-Miyaura coupling to introduce a cyclopropyl group.

ParameterValue
Aryl Halide 7-Bromo-isoquinolin-1-ol
Boronic Acid Cyclopropylboronic acid
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)
Base K₂CO₃, Cs₂CO₃, or Na₂CO₃
Solvent Toluene/Water, Dioxane/Water, or DMF
Temperature 80-120 °C
Typical Yield 70-95%

Alternatively, the cyclopropyl group can be introduced on a precursor molecule before the formation of the isoquinoline ring. For example, 4-bromobenzaldehyde (B125591) can be converted to 4-cyclopropylbenzaldehyde via a Suzuki-Miyaura coupling, which can then be used in a Pomeranz-Fritsch reaction. Similarly, a cyclopropyl group can be introduced onto a substituted aniline, which can then be elaborated into a phenethylamine derivative for use in a Bischler-Napieralski synthesis.

Another interactive data table outlines a potential synthesis of a key precursor, 4-cyclopropylaniline.

ParameterValue
Starting Material 4-Bromoaniline
Reagent Cyclopropylboronic acid
Catalyst Pd(OAc)₂ with a suitable phosphine (B1218219) ligand
Base K₃PO₄
Solvent Toluene or Dioxane
Temperature 100 °C
Typical Yield 85-98%

Functionalization at the 1-Position (Hydroxyl Group)

The hydroxyl group at the 1-position gives the compound its "-ol" suffix, though it exists in tautomeric equilibrium with its keto form, isoquinolin-1(2H)-one. The introduction of this group can be accomplished through direct oxidation or, more commonly, by converting a precursor group.

Direct C-H hydroxylation of heterocycles like isoquinoline is a challenging but attractive synthetic goal as it avoids the need for pre-functionalized substrates. Recent advances have explored various methods, although regioselectivity can be a significant hurdle.

One modern approach involves visible light-mediated photochemical methods. For example, a C-H hydroxyalkylation of isoquinolines has been developed that proceeds via a radical pathway, avoiding harsh oxidizing agents typical of classical Minisci reactions. nih.gov Another strategy for meta-hydroxylation of isoquinolines utilizes dearomatized oxazinoaza-arene intermediates, which undergo regioselective hydroxylation with electrophilic peroxides. researchgate.netnih.gov However, achieving selective hydroxylation specifically at the C1 position often remains difficult due to the electronic nature of the isoquinoline ring.

A more reliable and common strategy is the conversion of a precursor group at the 1-position into a hydroxyl group. A 1-halo-isoquinoline, such as 1-chloroisoquinoline, is an excellent precursor. These can be synthesized through various methods, including ruthenium-catalyzed cyclization of O-methylbenzohydroximoyl halides with alkynes. rsc.orgdntb.gov.ua The halogen at the 1-position is activated towards nucleophilic aromatic substitution. Treatment of a 1-halo-7-cyclopropylisoquinoline with a hydroxide (B78521) source (e.g., sodium hydroxide) under appropriate conditions (often with heating) would lead to the displacement of the halide and formation of this compound.

Another route involves the Mitsunobu reaction, which can be used for the O-alkylation of isoquinolin-1-ones to form 1-alkoxyisoquinolines. rsc.org This implies that the isoquinolin-1-one tautomer is readily accessible and can be derived from other precursors. The Bischler-Napieralski reaction, a classical method for isoquinoline synthesis, produces a 3,4-dihydroisoquinoline (B110456) intermediate, which is then oxidized. pharmaguideline.comwikipedia.org If the starting phenylethylamine contains the appropriate substituents, this can lead to the desired isoquinoline skeleton, which can then be functionalized at the 1-position.

Precursor Reagents/Method Product Notes
1-HaloisoquinolineNaOH or KOH, H₂O/solvent, heatIsoquinolin-1-olStandard nucleophilic aromatic substitution.
1-Amino-isoquinolineDiazotization (NaNO₂, acid) followed by hydrolysisIsoquinolin-1-olThe Sandmeyer-type reaction is a classic method.
Isoquinoline N-oxideAcetic Anhydride (B1165640) rearrangement followed by hydrolysisIsoquinolin-1-olRearrangement often places an acetate (B1210297) at C1, which is then hydrolyzed.

Total Synthesis of this compound

A plausible total synthesis of this compound would logically combine the strategies discussed above. A convergent approach, where key fragments are prepared separately and then joined, is often efficient. A likely retrosynthetic analysis would disconnect the cyclopropyl group and the hydroxyl group, identifying key intermediates.

Illustrative Synthetic Pathway:

Preparation of a Key Intermediate: The synthesis would likely begin with a commercially available, appropriately substituted benzene derivative, such as 4-bromo-2-methylaniline (B145978) or a related compound. This starting material would be elaborated to form a 7-bromoisoquinoline (B118868) intermediate. Classical isoquinoline syntheses like the Bischler-Napieralski or Pomeranz–Fritsch reactions could be employed. pharmaguideline.comwikipedia.org For example, a 4-bromophenethylamine (B146110) derivative could be acylated and then cyclized using a Lewis acid (e.g., POCl₃) to form 7-bromo-3,4-dihydroisoquinolin-1-one, which can be subsequently aromatized and functionalized. A more modern approach might involve transition-metal-catalyzed annulation reactions. organic-chemistry.org Let's assume this leads to the key intermediate, 7-bromo-1-chloroisoquinoline .

Introduction of the Cyclopropyl Group: Using the 7-bromo-1-chloroisoquinoline intermediate, a selective Suzuki-Miyaura cross-coupling reaction would be performed. By carefully selecting the catalyst and reaction conditions, the more reactive C-Br bond at the 7-position can be selectively coupled with cyclopropylboronic acid, leaving the C-Cl bond at the 1-position intact. This would yield 1-chloro-7-cyclopropylisoquinoline .

Formation of the Hydroxyl Group: The final step would be the conversion of the chloro group at the 1-position to a hydroxyl group. This is achieved via nucleophilic aromatic substitution. The 1-chloro-7-cyclopropylisoquinoline would be heated with an aqueous base, such as sodium hydroxide, to displace the chloride and afford the final product, This compound .

This synthetic plan highlights the strategic use of modern cross-coupling reactions for C-C bond formation and classical methods for establishing the core heterocyclic structure and key functional groups.

Synthesis of Structurally Related Cyclopropylisoquinoline Derivatives

The synthesis of isoquinoline derivatives bearing a cyclopropyl group is an area of interest in medicinal chemistry due to the unique conformational and electronic properties imparted by the cyclopropyl moiety. This section explores various synthetic strategies for structurally related cyclopropylisoquinoline derivatives, including 1-aminoisoquinolines, N-cyclohexyl-3-cyclopropylisoquinolin-1-amine, and cyclopropylisoquinolin-1(2H)-one derivatives.

Cu(I)-Catalyzed Syntheses of 1-Aminoisoquinolines

Copper-catalyzed reactions have emerged as powerful tools for the construction of C-N bonds in the synthesis of nitrogen-containing heterocycles. One notable approach involves a copper(I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile (B52724) (CH3CN). This method facilitates a three-component [3 + 2 + 1] cyclization and nitrogen atom transfer, leading to the efficient formation of densely functionalized isoquinolines. nih.gov A key feature of this reaction is the cleavage of the C≡N triple bond in acetonitrile, with the nitrogen atom being incorporated into the isoquinoline ring. nih.gov It is proposed that Cu(III)-acetylide species may act as intermediates, enabling a highly selective 6-endo-dig cyclization. nih.gov

Another strategy employs a copper-catalyzed multicomponent synthesis to produce 1-aminoisoquinolines. researchgate.net Additionally, a facile and efficient method for the synthesis of isoquinolines has been developed through a copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water. nih.govmdpi.com This environmentally friendly protocol proceeds under mild conditions and does not require organic solvents, additives, or ligands. nih.govmdpi.com The versatility of this method is demonstrated by its ability to selectively yield either isoquinolines or isoquinoline N-oxides by choosing whether to protect the hydroxyl group of the oxime. nih.govmdpi.com

A combination of palladium and copper catalysis has also been utilized in the synthesis of isoquinolines. This process involves the palladium-catalyzed coupling of the tert-butylimine of o-iodobenzaldehyde with terminal acetylenes, followed by a copper-catalyzed cyclization of the resulting iminoalkyne intermediate. rsc.org This sequential reaction provides excellent yields and can be performed in a one-pot manner. rsc.org

CatalystStarting MaterialsKey FeaturesProduct
Copper(I)2-Bromoaryl ketones, terminal alkynes, CH3CNTandem reaction, N atom transfer, C≡N bond cleavageDensely functionalized isoquinolines
Copper(I)(E)-2-Alkynylaryl oxime derivativesIntramolecular cyclization in water, ligand-freeIsoquinolines or Isoquinoline N-oxides
Pd/Cutert-Butylimine of o-iodobenzaldehyde, terminal acetylenesSequential coupling and cyclizationIsoquinolines

Synthesis of N-cyclohexyl-3-cyclopropylisoquinolin-1-amine

The synthesis of N-substituted aminoisoquinolines often involves the initial construction of the aminoisoquinoline core, followed by the introduction of the N-alkyl or N-aryl group. While a specific synthetic route for N-cyclohexyl-3-cyclopropylisoquinolin-1-amine is not extensively detailed in the reviewed literature, its synthesis can be envisioned through established methodologies for N-alkylation of primary amines.

A plausible approach would first involve the synthesis of 3-cyclopropylisoquinolin-1-amine. This could potentially be achieved through modifications of existing isoquinoline syntheses, where a cyclopropyl-containing building block is incorporated. Once the 3-cyclopropylisoquinolin-1-amine is obtained, the N-cyclohexyl group can be introduced via several standard methods for N-alkylation.

One common method is reductive amination. This involves the reaction of the primary amine with cyclohexanone (B45756) in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH3CN). This two-step, one-pot procedure is widely used for the synthesis of secondary and tertiary amines.

Alternatively, direct alkylation of the primary amine with a cyclohexyl halide (e.g., cyclohexyl bromide or iodide) in the presence of a base could be employed. However, this method can sometimes lead to overalkylation, yielding the tertiary amine as a byproduct. Careful control of reaction conditions, such as temperature and stoichiometry, is crucial for maximizing the yield of the desired secondary amine.

Modern approaches to N-alkylation, such as the use of N-aminopyridinium salts as ammonia (B1221849) surrogates, offer a self-limiting alkylation strategy that can selectively produce secondary amines. nih.gov This method involves the N-alkylation of an N-aryl-N-aminopyridinium salt, followed by in situ depyridylation to yield the secondary amine without the formation of overalkylation products. nih.gov

MethodReagentsAdvantagesPotential Challenges
Reductive Amination3-Cyclopropylisoquinolin-1-amine, cyclohexanone, reducing agent (e.g., NaBH(OAc)3)Good yields, one-pot procedureRequires synthesis of the primary amine precursor
Direct Alkylation3-Cyclopropylisoquinolin-1-amine, cyclohexyl halide, baseStraightforward procedurePotential for overalkylation
Self-Limiting AlkylationN-Aminopyridinium salt derivative of the amine, alkyl halideHigh selectivity for secondary amineRequires preparation of the pyridinium (B92312) salt

Synthesis of Cyclopropylisoquinolin-1(2H)-one Derivatives

The isoquinolin-1(2H)-one, or isocarbostyril, scaffold is a common structural motif in natural products and biologically active molecules. researchgate.net The synthesis of cyclopropyl-substituted derivatives of this core can be approached through various strategies that are generally applicable to the formation of the isoquinolinone ring system.

One established method for constructing the isoquinolin-1(2H)-one skeleton is through the cyclization of 2-acyl- or 2-alkenyl-substituted benzamides or benzoic acids. The introduction of a cyclopropyl group could be achieved by using starting materials that already contain this moiety. For example, a benzamide (B126) derivative bearing a cyclopropyl-containing side chain at the ortho position could undergo cyclization to form the desired cyclopropylisoquinolin-1(2H)-one.

Palladium-catalyzed C-H activation and cyclization reactions represent a modern and efficient approach to the synthesis of N-alkyl and N-aryl isoquinolones. researchgate.net This methodology could potentially be adapted for the synthesis of cyclopropyl-substituted isoquinolinones by employing appropriate starting materials.

Another versatile route is the Castagnoli–Cushman reaction, which has been successfully used to synthesize a variety of 3,4-dihydroisoquinolin-1(2H)-one derivatives. nih.govrsc.org This reaction involves the condensation of a homophthalic anhydride with an imine. To synthesize a cyclopropyl-substituted derivative, an imine derived from a cyclopropyl-containing aldehyde or amine could be utilized.

Furthermore, the Corey–Chaykovsky cyclopropanation of 2-hydroxychalcones provides a method for synthesizing 1-acyl-2-(ortho-hydroxyaryl)cyclopropanes. nih.gov These donor-acceptor cyclopropanes are valuable building blocks and could potentially be transformed into cyclopropyl-substituted isoquinolinone structures through further synthetic manipulations. nih.gov

MethodKey PrecursorsReaction TypePotential for Cyclopropyl Substitution
Benzamide Cyclizationortho-Substituted benzamidesIntramolecular cyclizationCyclopropyl group on the side chain
Pd-Catalyzed C-H ActivationSubstituted benzamides and alkynesOxidative coupling and cyclizationCyclopropyl group on the alkyne or benzamide
Castagnoli–Cushman ReactionHomophthalic anhydride, imine[4+2] CycloadditionCyclopropyl group on the imine component
Corey–Chaykovsky Reaction2-HydroxychalconesCyclopropanationForms a cyclopropyl ketone intermediate

Modern Catalytic Approaches in Isoquinoline Synthesis

The development of novel catalytic systems has significantly advanced the synthesis of isoquinolines, offering milder reaction conditions, greater efficiency, and broader substrate scope compared to traditional methods like the Bischler-Napieralski and Pictet-Spengler reactions. researchgate.net Transition-metal catalysis, in particular, has been a major focus of research.

Catalysts based on metals such as rhodium (Rh), ruthenium (Ru), nickel (Ni), manganese (Mn), and cobalt (Co) have been effectively employed in C-H activation strategies for isoquinoline synthesis. nih.gov These reactions often utilize an alkyne as a coupling partner, leading to the construction of the isoquinoline core through an annulation process. nih.gov The use of more earth-abundant 3d-transition metals like cobalt, manganese, iron, nickel, and copper is a growing trend, aiming to replace rarer and more expensive metals such as palladium and rhodium. chemrxiv.org

Cobalt catalysis, for instance, has been used for the synthesis of isoquinoline bicyclic derivatives. mdpi.com Silver catalysts have also demonstrated significant activity in the synthesis of isoquinoline derivatives. mdpi.com Furthermore, domino processes catalyzed by transition metals are highly effective for creating complex molecular structures from simple starting materials in a single step. mdpi.com

In addition to metal-based catalysts, non-metal catalytic systems and even catalyst-free green processes have been developed. mdpi.com For example, alkoxide-catalyzed hydrosilylation of cyclic imides can lead to substituted isoquinolines. mdpi.com There are also reports of catalyst-free reactions for isoquinoline synthesis conducted in environmentally benign solvents like water, which improves the atom economy and reduces waste. mdpi.com

The table below summarizes some of the modern catalytic approaches to isoquinoline synthesis.

Catalyst TypeMetalKey ReactionAdvantages
Transition MetalRh, Ru, Ni, Mn, CoC-H Activation/Annulation with AlkynesHigh efficiency, broad scope
3d-Transition MetalCo, Mn, Fe, Ni, CuVarious cyclization reactionsEarth-abundant, lower cost
Transition MetalAgCyclization reactionsHigh activity
Non-MetalAlkoxidesHydrosilylation of cyclic imidesMetal-free
Catalyst-FreeN/ACyclization in waterEnvironmentally friendly, high atom economy

Molecular Structure and Conformation

Tautomeric Equilibrium of Isoquinolin-1-ol and Isoquinolin-1(2H)-one Forms

A fundamental characteristic of isoquinolin-1-ol and its derivatives is the existence of a tautomeric equilibrium between the isoquinolin-1-ol (enol-like) form and the isoquinolin-1(2H)-one (amide or lactam) form. This equilibrium is a dynamic process involving the migration of a proton and a shift in double bonds. libretexts.org The position of this equilibrium is sensitive to a variety of factors including the electronic nature of substituents, solvent polarity, and temperature. nih.govresearchgate.net

In the case of 7-Cyclopropylisoquinolin-1-ol, the equilibrium would exist between the aromatic alcohol (the 'ol' form) and the non-aromatic lactam (the 'one' form). The cyclopropyl (B3062369) group at the 7-position, being primarily a weak electron-donating group through sigma-pi conjugation, is expected to influence the electron density of the isoquinoline (B145761) ring system. This electronic perturbation could subtly affect the relative stabilities of the two tautomers. Generally, the isoquinolin-1(2H)-one form is the more stable tautomer for the parent isoquinolin-1-ol in most solvents, a preference often attributed to the greater stability of the amide resonance. However, the specific influence of a 7-cyclopropyl substituent on this equilibrium has not been empirically determined. Computational studies on related systems suggest that the inclusion of explicit solvent molecules is crucial for accurately predicting tautomeric preferences, as intermolecular hydrogen bonding can play a significant role. nih.govresearchgate.net

Table 1: Tautomeric Forms of this compound

Tautomeric FormStructureKey Features
Isoquinolin-1-olIsoquinolin-1-ol formAromatic, contains a hydroxyl (-OH) group
Isoquinolin-1(2H)-oneIsoquinolin-1(2H)-one formNon-aromatic pyridinone ring, contains a carbonyl (C=O) group and an N-H bond

Conformational Analysis of the Cyclopropyl Substituent

The cyclopropyl group, due to its unique electronic structure, can interact with adjacent π-systems. The Walsh orbitals of the cyclopropane (B1198618) ring can overlap with the p-orbitals of the isoquinoline ring, leading to electronic communication. nih.gov The conformation of the cyclopropyl group relative to the plane of the isoquinoline ring is therefore of interest.

Stereochemical Considerations in Substituted Isoquinolines

The introduction of substituents onto the isoquinoline ring can lead to various stereochemical outcomes. nih.gov While this compound itself is achiral, the presence of the cyclopropyl group introduces a point of potential stereoisomerism if further substitution were to occur on the cyclopropane ring or if the isoquinoline core were to become chiral through, for example, reduction of the pyridine (B92270) ring to a tetrahydroisoquinoline.

For instance, if one of the methylene (B1212753) hydrogens of the cyclopropyl group were to be substituted, the resulting carbon atom would become a stereocenter, leading to a pair of enantiomers. Similarly, substitution at other positions of the isoquinoline ring could lead to diastereomers, depending on the nature and location of the substituents. The stereochemistry of such substituted isoquinolines can have a profound impact on their biological activity, as receptor binding sites are often chiral. nih.gov

Theoretical Studies on Molecular Geometry and Electronic Structure

Theoretical calculations could also map the electron density distribution, highlighting the electronic influence of the cyclopropyl group on the isoquinoline system. This would be particularly insightful for understanding the reactivity of the molecule towards electrophilic or nucleophilic attack at various positions. Furthermore, computational models can predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which would be invaluable for the characterization of this compound if it were to be synthesized. nih.gov Studies on related isoquinoline derivatives have demonstrated that theoretical approaches can successfully predict molecular properties and reaction mechanisms.

Chemical Reactivity and Mechanistic Investigations

Reactions of the Hydroxyl Group

The hydroxyl group at the 1-position of the isoquinoline (B145761) ring is a versatile functional group that can participate in a variety of reactions, including etherification, esterification, and redox processes. Due to lactam-lactim tautomerism, 7-cyclopropylisoquinolin-1-ol can exist in equilibrium with its corresponding lactam form, 7-cyclopropylisoquinolin-1(2H)-one. This equilibrium can influence the regioselectivity of reactions involving the hydroxyl group.

The hydroxyl group of this compound can undergo etherification to form the corresponding ethers. The regioselectivity of alkylation (O-alkylation vs. N-alkylation of the tautomeric lactam) is a key consideration in these reactions. Studies on related isoquinolin-1-one systems have shown that the choice of reaction conditions can direct the outcome. rsc.orgrsc.org

Deprotonation of isoquinolin-1-ones with a strong base followed by reaction with an alkyl halide typically results in preferential N-alkylation. rsc.org For instance, the reaction of an isoquinolin-1-one with sodium hydride and benzyl (B1604629) bromide leads exclusively to the N-benzylated product. rsc.org In contrast, O-alkylation can be favored under Mitsunobu conditions. The use of a phosphine (B1218219) and an azodicarboxylate can activate an alcohol to act as a nucleophile, leading to the formation of an ether. This method provides a milder alternative for achieving O-alkylation of isoquinolin-1-ones. rsc.orgrsc.orgresearchgate.netaber.ac.uk

Esterification of the hydroxyl group can be achieved through standard methods, such as reaction with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base. These reactions would yield the corresponding O-acyl derivatives.

Table 1: Regioselectivity in the Alkylation of Isoquinolin-1-one Analogs

Reaction Condition Predominant Product Reference
NaH, Benzyl Bromide N-Alkylation rsc.org
Mitsunobu Reaction O-Alkylation rsc.orgrsc.org

The redox chemistry of the hydroxyl group in this compound is intrinsically linked to the isoquinoline core. Oxidation of the hydroxyl group is not a straightforward process as the isoquinoline ring itself can be susceptible to oxidation under harsh conditions. Conversely, reduction of the isoquinoline ring system would likely affect the hydroxyl group's environment and reactivity. Specific redox reactions targeting only the hydroxyl group of this compound are not well-documented in the literature, and such transformations would likely require carefully chosen reagents to achieve selectivity.

Reactivity of the Cyclopropyl (B3062369) Ring

The cyclopropyl group is a three-membered carbocyclic ring that exhibits unique reactivity due to its inherent ring strain. This strain allows for reactions that are not typical for larger cycloalkanes.

The cyclopropyl ring can undergo ring-opening reactions under various conditions, including treatment with electrophiles, nucleophiles, or radical initiators. These reactions relieve the ring strain and lead to the formation of acyclic products. The regioselectivity of the ring opening would be influenced by the electronic nature of the isoquinoline ring and any intermediates formed. For instance, electrophilic attack could lead to the formation of a carbocationic intermediate, which would be stabilized by the aromatic system.

Direct functionalization of the cyclopropyl ring without ring-opening is also a possibility. This can include C-H activation or the introduction of substituents through radical or transition-metal-catalyzed processes. The development of methods for the cross-coupling of cyclopropyl groups, such as in Suzuki-Miyaura reactions using cyclopropyltrifluoroborates, highlights the potential for further derivatization at this position. acs.org

Electrophilic and Nucleophilic Aromatic Substitution on the Isoquinoline Ring System

The isoquinoline ring is an aromatic system that can undergo both electrophilic and nucleophilic substitution reactions. The position of these substitutions is directed by the existing substituents.

In electrophilic aromatic substitution, the electron-donating nature of the hydroxyl group (or the amide in the lactam form) and the cyclopropyl group would activate the benzene (B151609) portion of the isoquinoline ring. Substitution would be expected to occur at positions ortho and para to these activating groups, which are sterically accessible. Therefore, electrophilic attack is most likely at the C-5 and C-8 positions. imperial.ac.uk

Nucleophilic aromatic substitution (SNAr) on the isoquinoline ring is also possible, particularly if a good leaving group is present. The pyridine (B92270) ring of the isoquinoline system is electron-deficient and therefore more susceptible to nucleophilic attack. In the absence of a leaving group, nucleophilic addition can occur, especially with strong nucleophiles. The presence of the hydroxyl group at the 1-position can influence the reactivity of this ring towards nucleophiles. Generally, concerted mechanisms are common for SNAr reactions on heterocyclic systems. nih.gov

Computational and Spectroscopic Approaches to Reaction Mechanism Elucidation

The elucidation of reaction mechanisms for isoquinoline derivatives, including this compound, heavily relies on a synergistic approach combining computational modeling and spectroscopic analysis. These methods allow chemists to build a comprehensive picture of the reaction landscape.

Computational Approaches:

Density Functional Theory (DFT) is a primary computational tool used to investigate the electronic structure and energetics of molecules. For a hypothetical reaction involving this compound, DFT calculations could be employed to:

Map the Potential Energy Surface: This involves calculating the energy of the system as the reactants evolve into products, identifying the lowest energy path.

Identify Transition States: These are the highest energy points along the reaction coordinate and represent the kinetic barrier to the reaction. The geometry and vibrational frequencies of the transition state can be calculated to confirm its nature.

Characterize Intermediates: The calculations can reveal the existence of stable or transient intermediates that may be formed during the reaction.

For instance, in the study of related heterocyclic systems, DFT calculations have been instrumental in determining the feasibility of different reaction pathways. The computed activation energies can predict which reactions are likely to occur under specific conditions.

Spectroscopic Approaches:

Spectroscopic methods are used to experimentally observe and characterize the species involved in a chemical reaction, including short-lived intermediates. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are invaluable.

In Situ Monitoring: By monitoring a reaction mixture over time using techniques like NMR or IR spectroscopy, the appearance of products and the disappearance of reactants can be tracked. The observation of new signals can indicate the formation of intermediates.

Trapping Experiments: In cases where intermediates are too reactive to be observed directly, they can be "trapped" by adding a reagent that reacts with them to form a more stable, observable product.

Isotope Labeling Studies: By replacing an atom in a reactant with one of its isotopes (e.g., replacing ¹H with ²H), the movement of that atom throughout the reaction can be traced, providing crucial mechanistic details.

While specific data tables for this compound are not available, the following tables illustrate the type of data that would be generated from such studies on a hypothetical reaction.

Table 1: Hypothetical DFT-Calculated Energies for a Reaction of an Isoquinolin-1-ol Derivative

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1+25.4
Intermediate+5.2
Transition State 2+18.9
Products-15.7

This interactive table demonstrates how computational chemistry quantifies the energy changes during a reaction, indicating the height of the energy barriers and the stability of intermediates.

Table 2: Hypothetical Key Spectroscopic Shifts (¹³C NMR) for Reaction Intermediates

Carbon AtomReactant (ppm)Intermediate (ppm)Product (ppm)
C1162.5155.8165.1
C3105.3115.2108.7
C4120.1128.9122.4
C7135.8136.1135.9

This interactive table illustrates how changes in the chemical environment of carbon atoms during a reaction are reflected in their NMR chemical shifts, providing structural clues about intermediates.

The combination of these computational and spectroscopic methods provides a powerful toolkit for the detailed investigation of chemical reactivity. While the specific mechanistic pathways for this compound are yet to be fully detailed in the literature, the application of these established techniques will be central to any future studies aiming to understand its chemical behavior.

Derivatization and Structural Modification

Design Principles for Novel 7-Cyclopropylisoquinolin-1-ol Analogues

The design of novel analogues of this compound is a multifaceted process that integrates computational modeling and synthetic feasibility to explore the structure-activity relationship (SAR). A primary objective in designing these analogues is often the enhancement of inhibitory activity against specific biological targets, such as protein kinases, by optimizing interactions within the kinase hinge region. nih.gov

Key design principles include:

Scaffold Hopping and Bioisosteric Replacement: Introduction of novel bicyclic heterocycles can serve as key structural elements for interaction with biological targets. nih.gov For instance, replacing the isoquinoline (B145761) core with a benzimidazole (B57391) or other heterocyclic systems can modulate the binding affinity and selectivity. Bioisosteric replacement of the cyclopropyl (B3062369) group with other small, constrained ring systems or functional groups can also be explored to fine-tune the molecule's properties.

Substitution at Key Positions: The isoquinoline ring offers several positions for substitution (e.g., C1, C3, C4, C5, C6, and C8) to probe the surrounding chemical space of a target's binding pocket. nih.gov The introduction of lipophilic substituents on phenyl rings appended to the core structure has been shown to be crucial for potent inhibition in related kinase inhibitor series. nih.gov

Modulation of Physicochemical Properties: Modifications are designed to optimize properties such as solubility, metabolic stability, and cell permeability. For example, the introduction of polar groups or the modification of existing functionalities can significantly impact these characteristics.

Structure-Based Drug Design: When structural information of the target protein is available, computational tools can be employed to design analogues that form specific hydrogen bonds, hydrophobic interactions, or other favorable contacts within the active site.

A systematic approach to analogue design often involves the creation of a matrix of compounds with variations at different positions of the this compound scaffold, allowing for a comprehensive exploration of the SAR.

Synthetic Routes to Diversified Libraries

The generation of diversified libraries of this compound analogues is essential for high-throughput screening and robust SAR studies. Several synthetic strategies can be employed to achieve this, often leveraging modern synthetic methodologies for efficiency and versatility.

One versatile approach involves the condensation of lithiated o-tolualdehyde tert-butylimines with various nitriles. This method allows for the rapid construction of highly substituted isoquinolines. nih.govresearchgate.netharvard.edu The resulting eneamido anion intermediates can be trapped in situ with a range of electrophiles, leading to diverse substitution patterns at the C4 position of the isoquinoline core. nih.govharvard.edu Further diversification can be achieved by modifying the work-up conditions. nih.govharvard.edu

Table 1: Exemplary Synthetic Strategies for Isoquinoline Library Synthesis

StrategyDescriptionKey Features
Condensation of o-tolualdehyde imines and nitriles Lithiated o-tolualdehyde tert-butylimines react with a variety of nitriles, followed by electrophilic trapping to yield polysubstituted isoquinolines. nih.govresearchgate.netharvard.eduConvergent, allows for multi-component assembly, and provides access to diverse substitution patterns. nih.govharvard.edu
Transition Metal-Catalyzed Reactions Palladium-catalyzed reductive cyclization of oxazolidines can afford 4-substituted isoquinolines. nih.gov Rhodium(III)-catalyzed C-H bond activation of aryl ketone oximes and subsequent cyclization with alkynes is another powerful method. nih.govEfficient, often proceeds under mild conditions, and allows for the construction of complex fused systems. nih.govnih.gov
Microwave-Assisted Synthesis Microwave irradiation can accelerate the synthesis of 4-substituted isoquinolines, for instance, through the reductive cyclization of oxazolidines. nih.govReduced reaction times and often improved yields. nih.gov

These synthetic routes provide a robust platform for generating a wide array of this compound derivatives, enabling a thorough investigation of the chemical space around this scaffold.

Influence of Substituent Effects on Reactivity and Selectivity

The electronic and steric nature of substituents on the this compound ring system can significantly influence its reactivity and the selectivity of subsequent chemical transformations. Understanding these effects is crucial for the strategic design and synthesis of new analogues.

The reactivity of the isoquinoline core towards electrophilic substitution is dictated by the electron density at various positions. Theoretical calculations on the neutral isoquinoline molecule indicate the following positional reactivity order for electrophilic attack: 4 > 5 = 7 > 8 > 6 > 3 > 1. rsc.org The presence of the electron-donating hydroxyl group at the C1 position and the cyclopropyl group at the C7 position will further modulate this reactivity profile.

Table 2: Predicted Influence of Substituents on Isoquinoline Reactivity

PositionSubstituentPredicted Effect on Electrophilic Aromatic Substitution
C1-OHActivating, directs ortho and para (positions 2 and 8)
C7-CyclopropylWeakly activating, directs ortho and para (positions 6 and 8)

The interplay of these substituent effects will determine the regioselectivity of reactions such as halogenation, nitration, and Friedel-Crafts acylations. For instance, the combined activating and directing effects of the hydroxyl and cyclopropyl groups would likely favor substitution at the C8 and C6 positions.

In the context of nucleophilic reactions, the pyridinoid ring of the isoquinoline is generally more susceptible to attack than the benzenoid ring. The reactivity of isoquinoline derivatives in such reactions can be influenced by the nature of substituents, with electron-withdrawing groups enhancing the electrophilicity of the ring system. ijcsi.pro

Heterocyclic Ring Modifications and Fusions

Modification of the core heterocyclic structure of this compound through ring fusion is a powerful strategy to create novel chemical entities with potentially unique biological activities and intellectual property space. These modifications can lead to rigidified structures that may offer enhanced binding affinity and selectivity for their biological targets.

Several synthetic methodologies are available for the construction of fused heterocyclic systems based on the isoquinoline scaffold. These include:

Intramolecular Cyclization Reactions: Appropriately functionalized isoquinoline derivatives can undergo intramolecular cyclizations to form fused ring systems. For example, an isoquinoline bearing a suitable side chain at the C1 or N2 position could be cyclized to form a pyrrolo[2,1-a]isoquinoline (B1256269) or an imidazo[2,1-a]isoquinoline. nih.gov

Multi-component Reactions: One-pot, multi-component reactions can be employed to assemble complex fused systems in a single synthetic operation. For instance, the reaction of aryl ketones, hydroxylamine, and alkynes can lead to the formation of various heterocycle-fused pyridines, including those derived from an isoquinoline core. nih.gov

1,3-Dipolar Cycloadditions: The isoquinolinone tautomer of this compound can potentially participate in 1,3-dipolar cycloaddition reactions to construct fused isoxazoline/isoquinolinone hybrids. mdpi.com

Metal-Catalyzed Annulations: Transition metal-catalyzed reactions, such as nickel- or copper-catalyzed annulations, provide efficient routes to fused systems like benzimidazo[2,1-a]isoquinolines. mdpi.com

Table 3: Examples of Fused Heterocyclic Systems Derived from Isoquinolines

Fused SystemSynthetic ApproachPotential Application
Pyrrolo[2,1-a]isoquinolineIntramolecular cyclization nih.govAntiviral, kinase inhibition nih.gov
Imidazo[2,1-a]isoquinolineIntramolecular cyclization nih.govBiologically active scaffolds
Fused Isoxazoline/Isoquinolinone1,3-Dipolar cycloaddition mdpi.comAntifungal agents mdpi.com
Benzimidazo[2,1-a]isoquinolineMetal-catalyzed annulation mdpi.comTopoisomerase I inhibitors, anticancer agents mdpi.com

These ring fusion strategies significantly expand the structural diversity of the this compound chemical space, offering access to a wide range of novel heterocyclic compounds for further investigation.

Potential Applications in Chemical Science Excluding Biological and Medicinal

Role as Ligands in Organometallic Catalysis

There is no available scientific literature that describes the use of 7-Cyclopropylisoquinolin-1-ol as a ligand in organometallic catalysis. While isoquinoline (B145761) derivatives can act as ligands for transition metals, the specific coordinating properties and catalytic activity of this compound have not been reported.

Precursors for Advanced Organic Materials (e.g., Polymers, Dyes)

No studies have been found that detail the use of this compound as a monomer or precursor for the synthesis of polymers, dyes, or other advanced organic materials. The potential for this compound to be incorporated into such materials has not been investigated in the available literature.

Applications in Analytical Chemistry (e.g., Probes, Standards)

There is no documented use of this compound in analytical chemistry. Its potential as a fluorescent probe, a chemical sensor, or an analytical standard has not been reported. Research on the photophysical properties of this specific molecule, which would be essential for such applications, is not present in the surveyed scientific databases.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of polysubstituted isoquinolines remains an active area of research, with a continuous drive towards more efficient, atom-economical, and environmentally benign methodologies. nih.govijpsjournal.com For a molecule like 7-Cyclopropylisoquinolin-1-ol, where no dedicated synthesis has been reported, the development of novel synthetic strategies is a primary challenge and a significant opportunity.

Future research should focus on moving beyond traditional, often harsh, multi-step syntheses towards more elegant and sustainable approaches. quizlet.com Key areas for development include:

Transition-Metal-Catalyzed C-H Functionalization: Recent years have seen a surge in the use of transition-metal catalysis for the direct functionalization of C-H bonds. ijpsjournal.comnih.gov A forward-thinking approach for the synthesis of this compound would involve the late-stage C-H cyclopropanation of a suitable isoquinolin-1-ol precursor. This would represent a highly efficient route, minimizing the need for pre-functionalized starting materials and reducing synthetic steps. researchgate.netsemanticscholar.orgwikipedia.orgnih.govnih.gov Challenges in this area include achieving high regioselectivity for the C-7 position and developing catalysts that are tolerant of the hydroxyl group on the isoquinoline (B145761) core.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. Exploring photoredox-catalyzed methods for the introduction of the cyclopropyl (B3062369) group onto the isoquinoline scaffold could offer a greener alternative to traditional methods that often require high temperatures and stoichiometric reagents.

Flow Chemistry: The application of continuous flow technologies to the synthesis of heterocyclic compounds is a growing trend. Developing a flow-based synthesis of this compound could offer benefits such as improved reaction control, enhanced safety, and easier scalability.

A comparative table of potential synthetic strategies is presented below:

Synthetic StrategyPotential AdvantagesPotential Challenges
Traditional Multi-Step Synthesis Well-established methodologies for individual steps.Low overall yield, significant waste generation, harsh reaction conditions.
Transition-Metal-Catalyzed C-H Cyclopropanation High atom economy, late-stage functionalization, reduced synthetic steps.Catalyst cost and sensitivity, achieving high regioselectivity.
Photoredox Catalysis Mild reaction conditions, use of visible light as a renewable energy source.Substrate scope limitations, potential for side reactions.
Flow Chemistry Precise reaction control, enhanced safety, scalability.Initial setup costs, potential for clogging with solid byproducts.

Exploration of Novel Chemical Transformations

The unique structural features of this compound, namely the nucleophilic isoquinolin-1-ol moiety and the strained cyclopropyl ring, suggest a rich and largely unexplored reactive landscape. Future research should aim to systematically investigate the chemical transformations of this molecule.

Reactions of the Isoquinolin-1-ol Core: The isoquinolin-1-ol tautomer is in equilibrium with its isoquinolin-1(2H)-one form. This tautomerism plays a crucial role in its reactivity. Investigations into electrophilic aromatic substitution reactions would be valuable to understand the directing effects of the cyclopropyl and hydroxyl groups. Furthermore, the hydroxyl group can be a handle for further functionalization, such as etherification or esterification, to modulate the electronic properties of the molecule.

Transformations involving the Cyclopropyl Group: The three-membered ring of the cyclopropyl group is known to exhibit reactivity similar to a double bond in certain reactions. Investigating ring-opening reactions under various conditions (e.g., acidic, thermal, or metal-catalyzed) could lead to the synthesis of novel, more complex heterocyclic systems. Additionally, exploring reactions that maintain the integrity of the cyclopropyl ring while functionalizing the adjacent positions would be of interest.

Advanced Spectroscopic and Computational Characterization Techniques

A thorough understanding of the structural and electronic properties of this compound is a prerequisite for its rational application in any field. While standard spectroscopic techniques like NMR and mass spectrometry are essential for initial characterization, advanced techniques, in combination with computational modeling, can provide deeper insights.

Advanced NMR Spectroscopy: Two-dimensional NMR techniques, such as HSQC and HMBC, would be crucial for the unambiguous assignment of all proton and carbon signals, especially for the cyclopropyl group and the substituted aromatic ring.

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to predict and rationalize the molecule's geometry, electronic structure, and spectroscopic properties. uns.ac.rsuns.ac.rs Such studies can provide valuable information on bond lengths, bond angles, charge distribution, and the energies of the frontier molecular orbitals (HOMO and LUMO). This information is critical for understanding the molecule's reactivity and its potential for use in materials science.

A table summarizing the expected spectroscopic data for this compound, based on known data for similar structures, is provided below:

Spectroscopic TechniqueExpected Features
¹H NMR Aromatic protons on the isoquinoline core, a distinct set of signals for the cyclopropyl protons (likely in the upfield region), and a signal for the hydroxyl proton.
¹³C NMR Resonances for the carbon atoms of the isoquinoline ring system and the characteristic upfield signals for the cyclopropyl carbons.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of C₁₂H₁₁NO, with characteristic fragmentation patterns.
Infrared (IR) Spectroscopy Absorption bands corresponding to the O-H stretch of the hydroxyl group, C-H stretches of the aromatic and cyclopropyl groups, and C=C/C=N stretches of the isoquinoline core.

Interdisciplinary Research Avenues in Chemical Science (excluding biological ones)

The unique electronic and structural characteristics of this compound suggest potential applications in various areas of chemical science, particularly in materials science.

Organic Electronics: Functionalized isoquinolines have been explored for their potential use in organic light-emitting diodes (OLEDs) and other organic electronic devices. amerigoscientific.com The introduction of a cyclopropyl group could influence the molecule's packing in the solid state and its photophysical properties, potentially leading to materials with interesting charge-transport or emissive characteristics. Future research could involve the synthesis of derivatives of this compound with extended conjugation to tune their electronic properties for such applications.

Ligand Design for Functional Materials: The isoquinoline nitrogen and the hydroxyl oxygen in this compound could act as a bidentate ligand for metal ions. The resulting metal complexes could exhibit interesting catalytic or photophysical properties. The cyclopropyl substituent could play a role in modulating the steric and electronic environment around the metal center, influencing the properties of the resulting complex.

Development of Molecular Sensors: The isoquinoline scaffold is known to exhibit fluorescence. rsc.org The electronic properties of this compound could be sensitive to its local environment, making it a candidate for the development of fluorescent chemosensors for the detection of specific analytes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-cyclopropylisoquinolin-1-ol, and how can reaction progress be monitored?

  • Methodological Answer : The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or transition-metal-catalyzed coupling reactions. Key intermediates are characterized using thin-layer chromatography (TLC) to monitor reaction progress and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity . For reproducibility, ensure reaction conditions (temperature, solvent purity, and catalyst loading) are tightly controlled.

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store the compound in airtight, light-resistant containers at –20°C to prevent photodegradation. Avoid exposure to strong oxidizers or high temperatures (>100°C). Safety protocols, including lab coats, gloves, and fume hoods, should be followed due to potential acute toxicity risks (Category 4 for oral/dermal/inhalation) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm cyclopropane ring integration and hydroxyl group position.
  • IR Spectroscopy : Identify O–H stretching (~3200–3600 cm⁻¹) and aromatic C–H bonds.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula and purity (>98%) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives of this compound?

  • Methodological Answer : Use design of experiments (DoE) to screen variables (e.g., solvent polarity, catalyst type). For example, triflate catalysts enhance electrophilic substitution at the isoquinoline ring’s 3-position. Quantify yield improvements via HPLC with UV detection and validate with triplicate runs to minimize stochastic errors .

Q. How should contradictory data in biological activity studies be resolved?

  • Methodological Answer :

  • Replicate Experiments : Conduct ≥3 independent trials under identical conditions.
  • Dose-Response Analysis : Test across a concentration gradient (e.g., 1 nM–100 µM) to identify outliers.
  • Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm specificity for proposed targets (e.g., kinase inhibitors) .

Q. What computational methods are suitable for predicting the interaction of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to proteins (e.g., cytochrome P450).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability.
  • QSAR Models : Train models on PubChem datasets to predict ADMET properties .

Q. How can researchers ensure reproducibility in multi-step syntheses of this compound analogs?

  • Methodological Answer :

  • Detailed Protocols : Document intermediates’ purification (e.g., column chromatography gradients).
  • Batch Consistency : Use controlled reagents (e.g., ≥99% purity) and validate with melting point analysis.
  • Open Data : Share raw NMR/MS files in repositories like Zenodo for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.